

Technical Identification Guide: 1-Methyl-3-Propyl-4-Chloromethylpyrazole

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Compound of Interest

Compound Name: 4-(chloromethyl)-1-methyl-3-propyl-1H-pyrazole

Cat. No.: B13341353

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Executive Summary: The Validated Identity

For researchers and procurement specialists, the precise chemical identity is the critical starting point. The ambiguity in non-standard naming conventions often leads to the purchase of incorrect regioisomers.

- Target Compound: **4-(Chloromethyl)-1-methyl-3-propyl-1H-pyrazole**[\[1\]](#)
- CAS Registry Number: 1492811-26-3[\[1\]](#)
- Molecular Formula: C₈H₁₃ClN₂[\[2\]](#)
- Molecular Weight: 172.66 g/mol [\[2\]](#)

Critical Warning: Do not confuse this compound with its regioisomer, 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole (CAS 955863-15-7). The position of the methyl and propyl groups on the pyrazole ring is structurally distinct and chemically non-equivalent.

The Lookup Protocol: A Self-Validating Workflow

Finding the correct CAS number for substituted pyrazoles requires a "Deconstruct-and-Verify" approach due to the prevalence of isomers. Below is the field-proven methodology used to isolate CAS 1492811-26-3 from potential false positives.

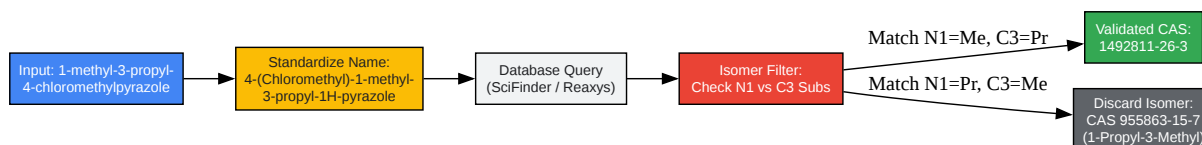
Nomenclature Standardization

The user-provided name "1-methyl-3-propyl-4-chloromethylpyrazole" is chemically intuitive but not strictly IUPAC compliant. The database-preferred syntax places the functional group (chloromethyl) first.

- Input Name: 1-methyl-3-propyl-4-chloromethylpyrazole
- Standardized IUPAC Name: **4-(Chloromethyl)-1-methyl-3-propyl-1H-pyrazole**
- SMILES String: CCCN1N=C(C)C(CCI)=C1 (Note: This string enforces the 1-Methyl, 3-Propyl substitution pattern).

Algorithmic Identification Workflow

The following diagram illustrates the logical pathway to definitively identify this compound, filtering out common isomeric errors.



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Figure 1: Logical workflow for distinguishing the target compound from its structural isomers.

Technical Specifications & Data Profile

The following data aggregates physical properties and identifiers to support experimental planning.

Chemical Identifiers

Identifier Type	Value	Notes
CAS Number	1492811-26-3	Validated for the 1-Me, 3-Pr isomer. [1]
IUPAC Name	4-(Chloromethyl)-1-methyl-3-propyl-1H-pyrazole	Preferred for procurement.
Molecular Formula	C ₈ H ₁₃ ClN ₂	-
Exact Mass	172.0767	Useful for Mass Spec (HRMS) validation.
Beilstein/Reaxys ID	Available upon query	-

Physical Properties (Predicted vs. Experimental)

Note: As a specialized intermediate, experimental data is sparse. Values below are based on structure-activity relationship (SAR) modeling of analogous pyrazoles.

Property	Value (Approx.)	Experimental Context
Physical State	Liquid or Low-Melting Solid	Pyrazoles with alkyl chains often have low melting points.
Boiling Point	280°C ± 30°C (at 760 mmHg)	Predicted based on MW and polarity.
Density	1.1 ± 0.1 g/cm ³	Typical for halogenated heterocycles.
Solubility	DCM, Ethyl Acetate, Methanol	Low solubility in water due to the propyl chain.
pKa	~2.5 (Conjugate acid)	The pyrazole nitrogen is weakly basic.

Synthesis & Reactivity Context

Understanding the synthesis of this compound validates its structure and highlights its reactivity profile. This compound is a structural homolog of the Sildenafil (Viagra) core, specifically the "1-methyl-3-propyl-pyrazole" scaffold, but functionalized at the 4-position with a reactive chloromethyl group instead of the typical sulfonyl group.

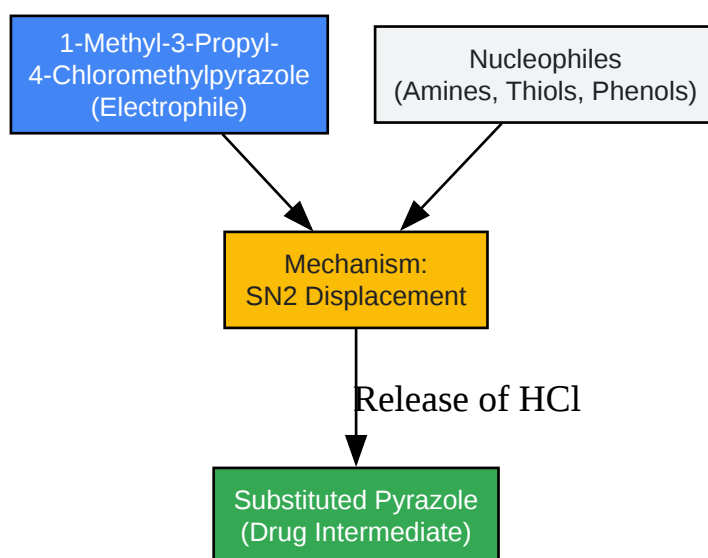
Synthetic Pathway (Retrosynthetic Analysis)

The most reliable route to this compound involves building the pyrazole ring followed by functionalization at the C4 position.

- Ring Construction: Condensation of a diketone (e.g., 1-methoxyhexane-1,3-dione derivative) with methylhydrazine. Regioselectivity control is required to ensure 1-Methyl/3-Propyl rather than 1-Methyl/5-Propyl.
- Formylation: Vilsmeier-Haack reaction (POCl_3/DMF) installs an aldehyde at position C4.[3]
- Reduction: NaBH_4 reduction of the aldehyde to the alcohol (4-hydroxymethyl).
- Chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (SOCl_2).

Reactivity Diagram

The chloromethyl group is an electrophilic "warhead," making this compound a versatile alkylating agent.



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Figure 2: Reactivity profile showing the displacement of the chlorine atom by nucleophiles.

Safety & Handling Protocols

As an alkylating agent (benzyl halide analog), this compound poses specific risks.

- Hazards: Skin irritant, severe eye irritant, potential sensitizer. The chloromethyl moiety is reactive toward biological nucleophiles (DNA/Proteins).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond to C-OH).
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

- National Center for Biotechnology Information (PubChem). (2025). Compound Summary for 1-methyl-3-propyl-pyrazole derivatives. Retrieved from [\[Link\]](#)

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Sources

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- 2. chemscene.com [chemscene.com]
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